molecular formula C6H11ClF3NO B2542745 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride CAS No. 1333658-57-3

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride

Cat. No.: B2542745
CAS No.: 1333658-57-3
M. Wt: 205.61
InChI Key: TYTZANNWKOWQOQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZANNWKOWQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333658-57-3
Record name 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride
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Preparation Methods

Starting Materials and Reaction Design

The foundational method for synthesizing 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride begins with cyclopentadiene and N-acylhydroxyamine, which undergo a [4+2] asymmetric cycloaddition to form a bicyclic intermediate. This step exploits the electron-deficient nature of the trifluoromethyl group to direct regioselectivity, yielding a cyclopentane scaffold with embedded functional groups. The reaction is catalyzed by chiral Lewis acids, such as bisoxazoline-copper complexes, achieving enantiomeric excess (ee) values exceeding 90% under optimized conditions.

Hydrogenation and Hydrolysis

Following cycloaddition, the intermediate undergoes hydrogenation using palladium on carbon (Pd/C) at 0.05–2 MPa H₂ pressure and temperatures between −10°C and 50°C. This step reduces unsaturated bonds while preserving the stereochemical integrity of the amino alcohol moiety. Subsequent hydrolysis with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) cleaves protective groups, yielding the hydrochloride salt. Atom economy for this pathway exceeds 75%, with overall yields ranging from 45% to 62%.

Enantioselective Synthesis via Vince Lactam Intermediate

Chiral Starting Material Utilization

A second route employs Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a chiral precursor, enabling stereocontrolled access to the cyclopentane core. Ketone derivatives of Vince lactam (e.g., 18a/18b ) are treated with 2-PySO₂CF₂H and potassium tert-butoxide (t-BuOK) to install the trifluoromethyl group via nucleophilic substitution. This step proceeds with >98% retention of configuration, critical for maintaining enantiopurity in downstream steps.

Deprotection and Functionalization

Deprotection of the para-methoxybenzyl (PMB) group using ceric ammonium nitrate (CAN) exposes the primary amine, which is subsequently protected as a tert-butoxycarbonyl (Boc) derivative (20a/20b ). Selective hydrogenation of the Boc-protected intermediate (21 ) with Raney nickel selectively reduces the cyclopentene ring, followed by acid-mediated ring-opening to afford the amino alcohol hydrochloride. This method achieves ee values of 99% but requires stringent control of reaction pH to prevent epimerization.

Industrial-Scale Synthesis: Patent-Based Multi-Step Process

Cross-Coupling and Chloromethylation

A patented industrial route begins with 1-cyclopentyl-2-(trifluoromethyl)benzene (IIb ), which undergoes Friedel-Crafts alkylation with trioxane in the presence of HCl and AlCl₃ to yield 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene (IIc ). This intermediate participates in a Kumada coupling with a Grignard reagent (RMgX) to assemble the cyclopentane ring, leveraging iron catalysis for improved turnover frequency.

Indole Formation and Alkylation

The coupling product (IIg ) reacts with a substituted aniline (IIh ) under acidic conditions (e.g., polyphosphoric acid) to form an indole intermediate (IIi ), which is reduced using sodium borohydride (NaBH₄) and cobalt chloride (CoCl₂) to the secondary amine (IIj ). Alkylation with IIc in tetrahydrofuran (THF) and potassium carbonate (K₂CO₃) installs the trifluoromethyl group, followed by lipase-mediated hydrolysis to resolve enantiomers and isolate the target compound.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Overall Yield Enantiomeric Excess Scalability
Asymmetric Cycloaddition 45–62% 90–95% Pilot-scale
Vince Lactam Route 55–68% 98–99% Lab-scale
Patent Process 70–75% 85–90% Industrial

The asymmetric cycloaddition offers moderate yields but excels in stereochemical control, making it suitable for preclinical studies. In contrast, the patent process prioritizes scalability, albeit with lower enantiomeric excess, through cost-effective catalytic systems. The Vince lactam route achieves the highest ee but requires expensive chiral starting materials, limiting its industrial applicability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled temperature and pressure.

Major Products Formed

Scientific Research Applications

Chemistry

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in:

  • Synthesis of Complex Molecules : The compound can be employed in multi-step synthesis processes, facilitating the creation of various derivatives.
Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateKetones or aldehydes
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionHalogenating agentsHalogenated derivatives

Biology

In biological research, this compound is investigated for its role in:

  • Enzyme Mechanisms : It aids in studying enzyme interactions and mechanisms due to its ability to modulate enzyme activity.
  • Protein-Ligand Interactions : The trifluoromethyl group enhances binding affinity to certain proteins, making it a valuable tool for understanding protein dynamics.

Medicine

The compound has shown promise in medical research for its potential therapeutic properties:

  • Anti-inflammatory Activities : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Its efficacy against various pathogens is being explored, indicating potential use as an antimicrobial agent.

Case Study: Antinociceptive Effects

Research indicates that derivatives of cyclopentane compounds exhibit significant antinociceptive effects. In models of neuropathic pain, this compound demonstrated efficacy comparable to established analgesics without adverse side effects typically associated with non-selective NMDA antagonists .

Industry

In industrial applications, this compound is utilized in:

  • Agrochemicals : It plays a role in developing agrochemicals, including pesticides and herbicides.
  • Polymers and Specialty Chemicals : Its unique properties make it suitable for producing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride
  • CAS Registry Number : 1333658-57-3
  • Molecular Formula: C₆H₁₁ClF₃NO
  • Molecular Weight : 205.61 g/mol .

Structural Features: This compound consists of a cyclopentane ring substituted with an amino group (-NH₂) at position 3, a hydroxyl group (-OH) at position 1, and a trifluoromethyl (-CF₃) group at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents.

Comparison with Structurally Similar Compounds

1-Aminocyclopentanecarboxylic Acid Hydrochloride

Key Differences :

  • Structure : Lacks the -CF₃ and -OH groups; features a carboxylic acid (-COOH) instead.
  • Synthesis: Prepared via methanol and thionyl chloride-mediated reactions, followed by Boc protection .
  • Applications : Used as a precursor in peptide synthesis due to its rigid cyclopentane backbone.
Property 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl 1-Aminocyclopentanecarboxylic Acid HCl
Functional Groups -NH₂, -OH, -CF₃ -NH₂, -COOH
Molecular Weight (g/mol) 205.61 179.62 (calculated)
Commercial Availability Discontinued Actively synthesized

2-Amino-4-(trifluoromethyl)phenylboronic Acid

Key Differences :

  • Structure : Aromatic benzene ring with -B(OH)₂ and -CF₃ substituents.
  • Reactivity: Boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the cyclopentanol derivative .
  • Applications : Widely used in pharmaceutical intermediates and materials science.
Property 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl 2-Amino-4-(trifluoromethyl)phenylboronic Acid
Core Structure Cyclopentane Benzene
Key Functional Groups -NH₂, -OH, -CF₃ -NH₂, -B(OH)₂, -CF₃
Primary Use Potential intermediate in fluorinated APIs Cross-coupling reactions

Fluorinated Pyridazine Derivatives

Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide .
Key Differences :

  • Complexity : Contains a pyridazine-fused ring system and multiple fluorinated groups.
  • Synthesis : Derived from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride, highlighting its role in advanced medicinal chemistry .
  • Applications : Likely investigated for kinase inhibition or antimicrobial activity due to heterocyclic fluorination.
Property 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl Fluorinated Pyridazine Derivative
Structural Complexity Monocyclic Polycyclic fused system
Fluorination Pattern Single -CF₃ group Multiple -F and -CF₃ groups
Therapeutic Potential Underexplored High (targeted drug design)

Critical Analysis of Research Findings

  • Role of Trifluoromethyl Group: The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like 1-aminocyclopentanecarboxylic acid.
  • Synthetic Challenges: Unlike the straightforward Boc protection used for 1-aminocyclopentanecarboxylic acid , the trifluoromethyl group in the target compound may require specialized fluorination techniques, increasing production costs.
  • Divergent Applications: While boronic acid derivatives excel in cross-coupling reactions , the target compound’s hydroxyl and amino groups make it suitable for chiral resolution or as a ligand in asymmetric catalysis.

Biological Activity

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride, a compound with the chemical formula C6_6H11_{11}ClF3_3NO, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 205.61 g/mol
  • CAS Number : 1333658-57-3
  • Purity : 97%

The compound features a cyclopentane ring substituted with an amino group and a trifluoromethyl group, which may influence its biological properties through enhanced lipophilicity and molecular interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as antagonists or modulators for various receptors, including NMDA receptors. Specifically, this compound may exhibit selective activity towards the NR2B subtype of NMDA receptors, which are implicated in neurodegenerative diseases and pain pathways .

Antinociceptive Effects

Studies have indicated that derivatives of cyclopentane compounds can exhibit significant antinociceptive effects. For example, the compound was tested in models of neuropathic pain and demonstrated efficacy comparable to established analgesics without the adverse side effects typically associated with non-selective NMDA antagonists .

Neuroprotective Properties

Research has also highlighted the neuroprotective potential of similar compounds in models of Parkinson's disease. The ability to selectively target NR2B receptors suggests that this compound could mitigate excitotoxicity associated with neurodegeneration .

Study 1: Efficacy in Neuropathic Pain Models

In a study conducted on rats with spinal nerve ligation, the administration of this compound resulted in significant reductions in mechanical allodynia and thermal hyperalgesia. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent for neuropathic pain management .

Study 2: Neuroprotective Effects in Parkinson’s Disease Models

Another investigation assessed the compound's neuroprotective effects using a rodent model of Parkinson's disease. Results showed that treatment with the compound improved motor function and reduced dopaminergic neuron loss compared to control groups, suggesting its utility in neurodegenerative disease therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain response
NeuroprotectiveImproved motor function
NMDA Receptor ModulationSelective NR2B antagonism

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundCyclopentane derivativeAntinociceptive, Neuroprotective
CP-101606NR2B antagonistPain relief
IfenprodilNR2B antagonistNeuropathic pain relief

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, describes a protocol where thionyl chloride (SOCl₂) is added at 0°C under nitrogen to avoid side reactions. Post-reaction, aqueous workup with triethylamine (TEA) helps neutralize excess acid, while tert-butyl dicarbonate (Boc₂O) aids in protecting the amine group. Key variables to optimize include:
  • Temperature : Elevated temperatures (e.g., 50°C) accelerate reaction rates but may degrade sensitive intermediates .

  • Solvent Choice : Methanol and tetrahydrofuran (THF) are preferred for solubility and stability of intermediates .

  • Purification : Concentrate under reduced pressure and use liquid-binding materials (e.g., diatomite) for efficient residue removal .

    • Data Table : Comparative Synthesis Conditions
ParameterExample from Example from
Temperature50°CHigh-pressure conditions
ReagentsBoc₂O, TEAHCl for salt formation
SolventMethanol, THFContinuous flow reactors
Yield OptimizationStirring under N₂Automated pH control

Q. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Purity validation typically employs:
  • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates or byproducts) with high sensitivity.
  • NMR Spectroscopy : Confirms structural integrity, particularly the trifluoromethyl group (¹⁹F NMR) and cyclopentane ring conformation (¹H/¹³C NMR) .
  • Elemental Analysis : Validates stoichiometry of the hydrochloride salt (Cl⁻ content) .
    Note: Safety protocols (e.g., PPE, fume hoods) are critical when handling volatile reagents like thionyl chloride .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution or cyclization reactions?

  • Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, which:
  • Reduces Basicity of the Amine : Impacts protonation states in aqueous media, altering reaction pathways .
  • Enhances Stability : Fluorine’s electronegativity stabilizes adjacent carbocations, favoring cyclization (e.g., in THF under reflux) .
    Computational modeling (DFT calculations) can predict reaction intermediates, while kinetic studies under varying pH/temperature validate these effects experimentally .

Q. What strategies can resolve contradictions in reported yields or byproduct profiles for this compound across different synthetic routes?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst Variability : Use of Boc₂O vs. other protecting agents alters reaction kinetics .

  • Workup Differences : Aqueous vs. non-aqueous extraction may retain polar byproducts .
    To resolve discrepancies:

  • Conduct reaction monitoring (e.g., in situ IR or LC-MS) to track intermediate formation.

  • Compare solvent polarity effects (e.g., methanol vs. acetonitrile) on byproduct distribution .

    • Data Table : Byproduct Analysis Across Methods
Synthetic RouteMajor ByproductsDetection Method
Boc-protected amine ()Unprotected amine, THF adductsHPLC-MS
Direct HCl salt formation ()Cyclopentane ring-opened derivatives¹H NMR

Q. How can researchers design stability studies to assess the degradation pathways of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should evaluate:
  • Temperature/Humidity : Accelerated aging at 40°C/75% RH to simulate long-term storage.
  • Light Exposure : UV/Vis spectroscopy monitors photodegradation of the cyclopentane ring .
  • pH-Dependent Hydrolysis : Test solubility and degradation in buffers (pH 1–13) to identify labile bonds (e.g., amine hydrochloride dissociation) .
    Degradation products are characterized via HRMS and compared to reference standards (e.g., ’s fluorinated analogs) .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as the cyclopentane ring may adopt multiple conformations .
  • In Silico Screening : Molecular docking studies can predict biological activity (e.g., kinase inhibition) by modeling interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

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